molecular formula C8H12O B8609913 cis-Hexahydro-pentalen-2-one

cis-Hexahydro-pentalen-2-one

Cat. No.: B8609913
M. Wt: 124.18 g/mol
InChI Key: ZOUYMLXOFDNVRK-KNVOCYPGSA-N
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Description

cis-Hexahydro-pentalen-2-one is a bicyclic ketone with a bicyclo[3.3.0]octane framework. Its structure comprises two fused cyclopentane rings, with a ketone group at the 2-position. Bicyclic ketones like these are critical intermediates in organic synthesis, pharmaceuticals, and fragrance industries due to their stereochemical complexity and reactivity .

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one

InChI

InChI=1S/C8H12O/c9-8-4-6-2-1-3-7(6)5-8/h6-7H,1-5H2/t6-,7+

InChI Key

ZOUYMLXOFDNVRK-KNVOCYPGSA-N

Isomeric SMILES

C1C[C@@H]2CC(=O)C[C@@H]2C1

Canonical SMILES

C1CC2CC(=O)CC2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Hexahydro-pentalen-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

cis-Hexahydro-pentalen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

cis-Hexahydro-pentalen-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-Hexahydro-pentalen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

Table 1: Molecular Properties of cis-Hexahydro-pentalen-2-one and Analogs
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound* C₈H₁₂O 124.18 Not provided Bicyclo[3.3.0]octan-2-one, cis-configuration
cis-2-Decalone C₁₀H₁₆O 152.23 7250-69-3 Bicyclo[4.4.0]decan-2-one, cis-configuration
trans-2-Decalone C₁₀H₁₆O 152.23 1949-45-7 Bicyclo[4.4.0]decan-2-one, trans-configuration
2-(6-Carbomethoxy-cis-2-hexenyl)-4(R)-hydroxy-2-cyclopenten-1-one C₁₃H₁₈O₄ 238.28 Patent 3900512 Cyclopentenone with hexenyl side chain

*Inferred molecular formula based on bicyclo[3.3.0] framework.

Key Observations :

  • Ring Size and Strain : this compound’s smaller bicyclic system (two fused cyclopentane rings) likely results in greater ring strain compared to decalone’s fused cyclohexane-cyclopentane system. This strain may influence reactivity, favoring ring-opening or functionalization reactions .
  • Stereochemical Complexity : Both this compound and cis-2-Decalone exhibit cis-configurations, which can lead to distinct stereoelectronic effects. For example, trans-2-Decalone is typically more thermodynamically stable due to reduced steric hindrance .

Research Findings and Challenges

  • Spectroscopic Characterization : As demonstrated in , NMR and UV spectroscopy are standard for elucidating bicyclic ketone structures. For this compound, ¹H-NMR would reveal coupling patterns indicative of cis-fused rings .
  • Data Gaps : Direct experimental data (e.g., melting point, solubility) for this compound are absent in the provided evidence. Comparative analyses rely on extrapolation from decalone and related systems.

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